Perfluoro-2-propanesulfonyl fluoride
Overview
Description
Perfluoro-2-propanesulfonyl fluoride is a perfluorinated compound with the molecular formula C3F8O2S. It is known for its high thermal and chemical stability, making it a valuable compound in various industrial applications. This compound is a clear liquid at room temperature and has a boiling point of approximately 38°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perfluoro-2-propanesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of perfluoropropane with sulfur trioxide to form perfluoro-2-propanesulfonic acid, which is then converted to its fluoride derivative using thionyl fluoride . The reaction conditions typically involve low temperatures and controlled environments to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound often involves the electrochemical fluorination of organic precursors. This method allows for the large-scale production of the compound with high purity. The process involves passing an electric current through a solution of the organic precursor in hydrogen fluoride, resulting in the replacement of hydrogen atoms with fluorine atoms .
Chemical Reactions Analysis
Types of Reactions
Perfluoro-2-propanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as alcohols and amines to form corresponding sulfonate esters and sulfonamides.
Reduction Reactions: The compound can be reduced to perfluoro-2-propanesulfonic acid under specific conditions.
Hydrolysis: In the presence of water, it hydrolyzes to form perfluoro-2-propanesulfonic acid.
Common Reagents and Conditions
Nucleophiles: Alcohols, amines, and thiols are commonly used nucleophiles in substitution reactions.
Reducing Agents: Lithium aluminum hydride and other strong reducing agents are used for reduction reactions.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products Formed
Sulfonate Esters: Formed from reactions with alcohols.
Sulfonamides: Formed from reactions with amines.
Perfluoro-2-propanesulfonic Acid: Formed from hydrolysis and reduction reactions.
Scientific Research Applications
Perfluoro-2-propanesulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of perfluoro-2-propanesulfonyl fluoride involves its interaction with various molecular targets. The compound can activate the nuclear receptor PPARα, leading to changes in gene expression and metabolic pathways . Additionally, it can interfere with cell-cell communication by inhibiting gap junctions and causing oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Perfluorobutanesulfonyl Fluoride: Similar in structure but with a longer carbon chain.
Perfluoroethanesulfonyl Fluoride: Another perfluorinated sulfonyl fluoride with different chain length and properties.
Uniqueness
Perfluoro-2-propanesulfonyl fluoride is unique due to its specific molecular structure, which provides a balance between reactivity and stability. Its shorter carbon chain compared to other perfluorinated sulfonyl fluorides makes it more reactive in certain chemical reactions, while still maintaining high thermal and chemical stability .
Properties
IUPAC Name |
1,1,1,2,3,3,3-heptafluoropropane-2-sulfonyl fluoride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3F8O2S/c4-1(2(5,6)7,3(8,9)10)14(11,12)13 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBMGVRXEFBHTL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(F)S(=O)(=O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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